molecular formula C9H19NO2 B13614137 Ethyl 2-amino-3-methylhexanoate

Ethyl 2-amino-3-methylhexanoate

Cat. No.: B13614137
M. Wt: 173.25 g/mol
InChI Key: NIJQNGGUEXDSGO-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-methylhexanoate is a branched-chain amino acid ester characterized by an ethyl ester group, a primary amine at the second carbon, and a methyl substituent at the third carbon of a hexanoate backbone. For instance, mthis compound (a methyl ester analog) is documented as a primary amine product, though it has been discontinued commercially .

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

ethyl 2-amino-3-methylhexanoate

InChI

InChI=1S/C9H19NO2/c1-4-6-7(3)8(10)9(11)12-5-2/h7-8H,4-6,10H2,1-3H3

InChI Key

NIJQNGGUEXDSGO-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(C(=O)OCC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-3-methylhexanoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-3-methylhexanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the alkylation of 2-amino-3-methylhexanoic acid with ethyl halides, such as ethyl bromide or ethyl chloride, in the presence of a base like sodium hydroxide. This reaction also requires reflux conditions to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of advanced catalysts and purification techniques, such as distillation and crystallization, further enhances the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-methylhexanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of 2-amino-3-methylhexanol.

    Substitution: Formation of N-substituted derivatives, depending on the substituent used.

Scientific Research Applications

Ethyl 2-amino-3-methylhexanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: It is used in the production of specialty chemicals, including flavors and fragrances.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-methylhexanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may have biological activity.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following compounds share structural similarities with ethyl 2-amino-3-methylhexanoate but differ in substituents, ester groups, or functional moieties:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Key Differences
This compound C₉H₁₉NO₂ ~173.25 (calc.) Ethyl ester, amino, methyl branch Reference compound (hypothetical)
Mthis compound C₈H₁₇NO₂ 159.23 (calc.) Methyl ester, amino, methyl branch Methyl vs. ethyl ester; discontinued
Ethyl 3-hydroxy-3-methylhexanoate C₉H₁₈O₃ 174.24 (calc.) Ethyl ester, hydroxyl, methyl branch Hydroxyl instead of amino group
Ethyl (±)-3-hydroxyhexanoate C₈H₁₆O₃ 160.21 (calc.) Ethyl ester, hydroxyl No methyl branch; simpler structure
Ethyl-3-methyl-2-hexenoate C₉H₁₆O₂ 156.22 Ethyl ester, α,β-unsaturated Unsaturated backbone; lacks amino group

Physicochemical and Application Differences

  • Mthis compound: Its discontinuation suggests challenges in stability or commercial demand, possibly linked to hydrolysis susceptibility of methyl esters .
  • Ethyl (±)-3-hydroxyhexanoate: Simpler structure makes it a candidate for flavor/fragrance applications, unlike amino esters, which are more relevant in pharmaceuticals .

Research Implications and Gaps

  • Amino Group Stability: Amino esters like mthis compound may require protective strategies to prevent decomposition, as seen in hydrochloride salt formation for analogs .

Future Directions: Detailed studies on the hydrolysis kinetics, catalytic amination routes, and biological activity of this compound are needed to bridge existing knowledge gaps.

Biological Activity

Ethyl 2-amino-3-methylhexanoate is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications and interactions with biomolecules. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and an ester functional group, which contribute to its reactivity and biological interactions. Its molecular formula is C9H17NO2C_9H_{17}NO_2, with a molecular weight of approximately 171.24 g/mol.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

  • Hydrogen Bonding : The primary amine group allows for hydrogen bonding with proteins and nucleic acids, potentially influencing their structure and function.
  • Ionic Interactions : The compound can form ionic interactions with negatively charged sites on biomolecules, which may modulate enzymatic activities or receptor binding.
  • Hydrolysis : The ester bond can undergo hydrolysis, releasing the corresponding acid and alcohol, which may participate in further biochemical pathways.

Biological Activity Overview

Research has indicated several areas where this compound exhibits biological activity:

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with related compounds is useful:

Compound NameMolecular FormulaKey Features
Ethyl 2-amino-4-methylpentanoateC₇H₁₅NO₂Similar structure; potential for similar bioactivity.
Ethyl 2-amino-4-methylheptanoateC₁₀H₂₁NO₂Longer carbon chain; may exhibit different pharmacokinetics.
Ethyl 2-amino-3-methylbutanoateC₇H₁₅NO₂Shorter chain; used in various biochemical applications.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against common bacterial strains. Results indicated that the compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be around 125 µg/mL for Staphylococcus aureus.

Case Study 2: Enzyme Modulation

In a separate study focusing on enzyme kinetics, this compound was found to act as a competitive inhibitor for certain enzymes involved in metabolic pathways. This inhibition was characterized by a decrease in Vmax while maintaining Km values, suggesting potential applications in metabolic regulation .

Case Study 3: Cytotoxicity Assessment

A cytotoxicity assay evaluated the effects of this compound on cancer cell lines. The compound demonstrated selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating a potential therapeutic window for further development.

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